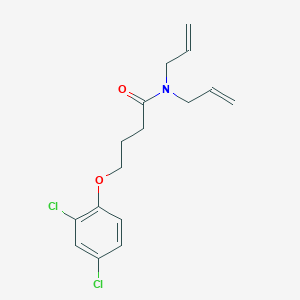![molecular formula C18H18ClNO6 B4775197 methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4775197.png)
methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate, also known as CPAM, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is derived from benzoic acid and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis by activating caspases. Moreover, methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors.
Biochemical and Physiological Effects:
methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate has also been found to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate has several advantages for lab experiments. It is a synthetic compound that is easy to obtain and purify. Moreover, it has been extensively studied and its properties are well-known. However, methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate also has some limitations. It has been found to be toxic to some cell lines and requires careful handling. Moreover, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the study of methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate with improved properties. Moreover, methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate could be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate is a synthetic compound that has been extensively used in scientific research. It has various biochemical and physiological effects and has been found to have antifungal, antibacterial, and antitumor properties. methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate has also been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate, including further investigation of its mechanism of action and the development of new derivatives with improved properties.
Scientific Research Applications
Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate has been extensively used in scientific research due to its various biochemical and physiological effects. It has been found to have antifungal, antibacterial, and antitumor properties. methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate has also been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-23-15-8-11(18(22)25-3)13(9-16(15)24-2)20-17(21)10-26-14-7-5-4-6-12(14)19/h4-9H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABYDPJBJBVWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




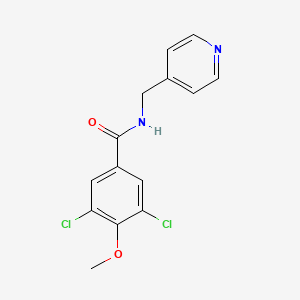
![5-bromo-2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4775131.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4775133.png)
![7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4775141.png)
![2-cyano-N-mesityl-3-{5-[(2-methylphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4775149.png)
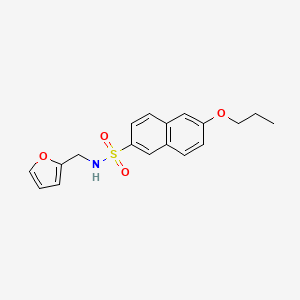
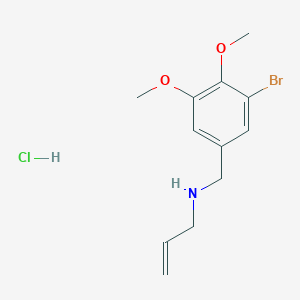
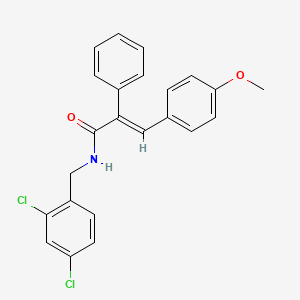
![butyl 3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4775183.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![2-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4775225.png)
